
Kinetensin
描述
Kinetensin (IARRHPYFL) is a nonapeptide (9-amino acid sequence) first identified for its role in stimulating human tumor growth and enhancing vascular permeability . Structurally, it shares homology with the C-terminal region of neurotensin, a tridecapeptide involved in cell proliferation and neurotransmission. This compound is classified within the neurotensin-family peptides but exhibits distinct receptor-binding properties and metabolic stability . Its rapid clearance from circulation limits its role as a systemic regulatory peptide, but its low toxicity and β-arrestin-biased signaling at angiotensin AT1 receptors make it a candidate for therapeutic applications in cancer, inflammatory diseases, and neurodegenerative disorders .
准备方法
合成路线和反应条件: 激肽酶通常通过固相多肽合成 (SPPS) 合成,该方法允许将氨基酸依次添加到正在生长的肽链中。该过程涉及以下步骤:
第一个氨基酸的连接: 到固体树脂上。
脱保护: 氨基酸的N端。
偶联: 使用HBTU或DIC等活化剂偶联下一个氨基酸。
重复: 脱保护和偶联循环,直到获得所需的肽序列。
裂解: 将肽从树脂上裂解并最终脱保护.
工业生产方法: 激肽酶的工业生产涉及大规模SPPS,利用自动肽合成仪以确保高产率和纯度。 该工艺针对效率和成本效益进行了优化,通常采用高通量纯化技术,如高效液相色谱 (HPLC) 来分离最终产物 .
化学反应分析
反应类型: 激肽酶会经历各种化学反应,包括:
氧化: 激肽酶可以被氧化,特别是在酪氨酸和组氨酸残基处,导致形成活性氧物质。
还原: 还原反应可能发生在二硫键(如果存在)处,尽管激肽酶通常不含半胱氨酸残基。
常见试剂和条件:
氧化剂: 过氧化氢、过酸。
还原剂: 二硫苏糖醇 (DTT)、三 (2-羧乙基) 膦 (TCEP)。
取代试剂: 氨基酸衍生物、HBTU等偶联剂.
科学研究应用
Cardiovascular Effects
Kinetensin has been shown to influence cardiovascular dynamics significantly. Research indicates that this compound can increase blood pressure in a dose-dependent manner through the activation of angiotensin II receptors (AT1). This mechanism suggests its potential use in managing conditions associated with hypotension or other cardiovascular disorders .
Neurobiology
This compound's structural homology with neurotensin suggests it may play a role in neurobiological processes. Studies have indicated that this compound could influence neuronal signaling pathways, potentially impacting pain perception and emotional responses. Its rapid metabolism, however, raises questions about its efficacy as a circulating regulatory peptide .
Immunology
In immunological contexts, this compound may contribute to immune responses. It has been implicated in the modulation of cytokine release and may play a role in inflammatory processes. The peptide's effects on immune cell signaling pathways could be leveraged for therapeutic strategies targeting autoimmune diseases or inflammatory conditions .
Therapeutic Potential in Dermatology
This compound has been explored for its applications in treating skin disorders such as vitiligo. Research has indicated that it may enhance repigmentation by modulating immune responses against melanocytes, potentially providing a novel approach to therapy for this condition .
Drug Development
The unique properties of this compound make it a candidate for drug development, particularly in creating targeted therapies for conditions related to its biological activities. Its interaction with various receptors involved in critical signaling pathways (e.g., GPCRs) presents opportunities for developing new pharmacological agents .
Case Study 1: this compound and Blood Pressure Regulation
A study involving conscious sheep demonstrated that intravenous infusion of this compound resulted in significant increases in blood pressure without elevating plasma pancreatic polypeptide levels. This finding supports the notion that this compound acts primarily through direct vascular mechanisms rather than endocrine pathways .
Case Study 2: this compound in Vitiligo Treatment
In an innovative approach to treating vitiligo, researchers utilized this compound analogs to assess their efficacy in promoting melanocyte survival and function. The results indicated that specific modifications to the peptide structure enhanced its therapeutic potential, leading to improved outcomes in clinical settings .
Data Table: Summary of this compound Applications
作用机制
激肽酶主要通过释放肥大细胞中的组胺发挥作用。该肽与肥大细胞表面上的特定受体结合,触发一系列细胞内事件,导致组胺释放。 该过程涉及激活G蛋白偶联受体 (GPCR) 和随后的信号通路,最终导致肥大细胞脱颗粒和组胺释放到周围组织中 .
相似化合物的比较
Comparison with Structurally Similar Peptides
Neurotensin
Parameter | Kinetensin | Neurotensin |
---|---|---|
Amino Acid Sequence | IARRHPYFL (9 residues) | pELYENKPRRPYIL (13 residues) |
pI | 11.0 | ~10.3 |
Receptors | AT1 (β-arrestin-biased), NTSR1/2* | NTSR1, NTSR2, NTSR3 |
Metabolism | Rapidly degraded (short half-life) | Longer half-life in circulation |
Key Functions | Tumor growth, vascular permeability | Cell proliferation, analgesia, hypothermia |
Structural Insights :
this compound mimics the C-terminal bioactive fragment of neurotensin (PYIL), which is critical for receptor activation. However, neurotensin’s full-length structure allows broader receptor interactions (NTSR1/2/3), while this compound’s shorter sequence limits its affinity to select receptors, including AT1 .
Functional Divergence :
Neurotensin’s roles in analgesia and hypothermia are absent in this compound, which instead focuses on oncogenic and vascular effects. This compound’s rapid metabolism also restricts its systemic activity compared to neurotensin .
Angiotensin II
Parameter | This compound | Angiotensin II |
---|---|---|
Amino Acid Sequence | IARRHPYFL | DRVYIHPFHL |
pI | 11.0 | 7.9 |
Receptors | AT1 (β-arrestin-biased) | AT1 (canonical Gq signaling) |
Enzymatic Processing | Cleaved by ACE2 | Substrate for ACE and ACE2 |
Key Functions | Vascular permeability, inflammation | Vasoconstriction, blood pressure regulation |
Structural and Functional Overlap: Both peptides interact with the AT1 receptor, but this compound’s β-arrestin-biased signaling avoids the hypertensive effects associated with Angiotensin II’s canonical Gq pathway. This bias may explain its lower toxicity .
Metabolic Pathways :
Angiotensin II is converted to Ang 1-7 by ACE2, a process critical for balancing vasoconstrictive and vasodilatory effects. This compound is also processed by ACE2, suggesting shared regulatory mechanisms but divergent downstream outcomes .
Comparison with Functionally Similar Peptides
Bradykinin
Parameter | This compound | Bradykinin |
---|---|---|
Amino Acid Sequence | IARRHPYFL | RPPGFSPFR |
pI | 11.0 | 12.0 |
Receptors | AT1, NTSR1/2 | B1, B2 |
Key Functions | Histamine release, vascular permeability | Vasodilation, pain mediation |
Functional Contrast :
While both peptides modulate vascular permeability, bradykinin primarily induces vasodilation via B2 receptors. This compound’s histamine-releasing activity and tumorigenic roles are unique .
Analytical Differences: In mass spectrometry, this compound requires higher normalized collision energy (NCE1/2 = 24.6) for fragmentation compared to bradykinin (23.0), reflecting differences in structural stability .
β-Amyloid (10-20 Fragment)
Parameter | This compound | β-Amyloid (10-20) |
---|---|---|
Amino Acid Sequence | IARRHPYFL | YEVHHQKLVFF |
pI | 11.0 | 7.6 |
Key Functions | Tumor growth, inflammation | Neurotoxicity, Alzheimer’s pathology |
Structural and Functional Divergence :
β-Amyloid’s hydrophobic and acidic residues drive its aggregation in neurodegenerative diseases, whereas this compound’s basic residues favor interactions with cell membranes and receptors involved in proliferation .
Pharmacological and Therapeutic Implications
Its rapid metabolism confines activity to local tissues, reducing systemic side effects. Current research explores its utility in:
生物活性
Kinetensin is a neurotensin-like peptide that has garnered attention for its biological activities, particularly in relation to cardiovascular function and neuroendocrine regulation. This article delves into the various aspects of this compound's biological activity, including its pharmacokinetics, mechanisms of action, and potential therapeutic applications.
This compound is an endogenous peptide with the following chemical properties:
- Molecular Weight : 1172.39 g/mol
- Chemical Formula : C56H85N17O11
- CAS Number : 103131-69-7
- Amino Acid Sequence : IARRHPYFL
The peptide is soluble in water up to 2 mg/ml and should be stored at -20°C to maintain stability .
This compound exhibits several biological activities, primarily through its interaction with neurotensin receptors and angiotensin receptors. Key findings include:
- Histamine Release : this compound induces histamine release from rat peritoneal mast cells with an effective dose (ED50) of approximately 10 mM. This effect suggests a role in inflammatory responses .
- Blood Pressure Regulation : Recent studies indicate that this compound increases blood pressure in a dose-dependent manner by activating angiotensin II type 1 (AT1) receptors, similar to the effects observed with angiotensin II itself . This highlights its potential role in cardiovascular regulation.
Pharmacokinetics
A study conducted on conscious sheep revealed critical insights into the pharmacokinetics of this compound. The infusion of this compound demonstrated a rapid onset of action, with significant biological activity observed shortly after administration. The half-life and clearance rates were determined, providing valuable data for understanding its therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuroendocrine Effects : Research has shown that this compound can influence neuroendocrine pathways, potentially affecting stress responses and metabolic processes.
- Cardiovascular Studies : In animal models, this compound has been shown to modulate vascular tone and cardiac output, suggesting a broader role in cardiovascular health beyond mere blood pressure elevation.
- Comparative Peptide Studies : this compound shares structural similarities with other peptides such as neurotensin and angiotensin, which may account for overlapping biological activities. For instance, it has been noted that the sequence homology between this compound and neurotensin may contribute to similar receptor interactions and physiological effects .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for identifying and characterizing Kinetensin in biological samples?
- Methodological Answer : Use mass spectrometry (LC-MS/MS) coupled with immunoaffinity purification to isolate this compound from complex matrices. Validate findings with synthetic peptide standards and ensure reproducibility via triplicate runs . For structural confirmation, apply nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, referencing protocols in Beilstein Journal of Organic Chemistry for peptide characterization .
Q. How can researchers investigate the physiological mechanisms of this compound in gastrointestinal signaling pathways?
- Methodological Answer : Design in vitro assays using cell lines (e.g., Caco-2 for intestinal epithelium) to measure this compound-induced calcium flux or receptor binding (e.g., neurotensin receptors). Pair with in vivo rodent models to assess motility or secretion responses. Use PICO framework (Population: Animal models; Intervention: this compound administration; Comparison: Control groups; Outcome: Physiological markers) to structure hypotheses .
Advanced Research Questions
Q. How should contradictory findings about this compound’s role in inflammation be systematically analyzed?
- Methodological Answer : Conduct a systematic review with PRISMA guidelines to aggregate studies. Code variables (e.g., dosage, model systems, inflammatory markers) into a table (Table 1) to identify patterns. Use meta-regression to explore heterogeneity. For qualitative contradictions, apply thematic analysis to reconcile mechanistic hypotheses (e.g., pro- vs. anti-inflammatory effects) .
Table 1 : Framework for Analyzing Contradictory Data on this compound and Inflammation
Study | Model System | Dosage (nM) | Key Finding | Confounding Factors |
---|---|---|---|---|
A | Murine macrophages | 50 | Pro-inflammatory (↑IL-6) | Co-administered LPS |
B | Human PBMCs | 10 | Anti-inflammatory (↓TNF-α) | Donor variability |
Q. What mixed-methods approaches are suitable for studying this compound’s dual roles in neural and metabolic regulation?
- Methodological Answer : Combine quantitative measures (e.g., ELISA for plasma this compound levels) with qualitative interviews to capture patient-reported outcomes in metabolic disorders. Use convergent parallel design: analyze datasets independently, then integrate results to identify synergies or discrepancies (e.g., this compound’s satiety effects vs. self-reported hunger cues) .
Q. How can researchers optimize in silico models to predict this compound-receptor interactions while addressing reproducibility challenges?
- Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) with crystal structures of neurotensin receptors. Validate predictions using surface plasmon resonance (SPR) for binding affinity assays. Document force fields and solvation parameters in supplementary materials to enhance reproducibility .
Q. Methodological Guidance for Data Synthesis
Q. What strategies ensure rigorous data interpretation in studies exploring this compound’s pharmacokinetics?
- Methodological Answer : Use Bland-Altman plots to assess agreement between assay platforms (e.g., LC-MS vs. ELISA). Report confidence intervals for half-life calculations and apply the STREGA checklist (Strengthening the Reporting of Genetic Association Studies) for transparency in pharmacokinetic parameters .
Q. How should researchers structure a literature review to address gaps in this compound’s therapeutic potential?
- Methodological Answer : Follow a narrative synthesis framework:
- Step 1 : Map existing studies by therapeutic area (e.g., oncology, metabolic disorders).
- Step 2 : Critically appraise methodologies using CASP (Critical Appraisal Skills Programme) tools.
- Step 3 : Identify gaps (e.g., lack of clinical trials) and propose high-priority research questions using SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANUJGMSOSQAAY-IHXGQVBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85N17O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145667 | |
Record name | Kinetensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1172.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kinetensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103131-69-7 | |
Record name | Kinetensin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103131697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kinetensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kinetensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。